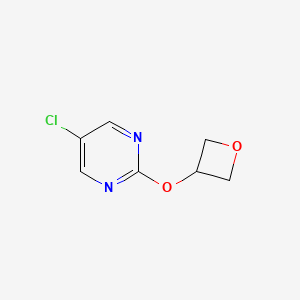

![molecular formula C14H11F3N2O2 B2635344 2-amino-N-[4-(trifluoromethoxy)phenyl]benzamide CAS No. 263559-01-9](/img/structure/B2635344.png)

2-amino-N-[4-(trifluoromethoxy)phenyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-amino-N-[4-(trifluoromethoxy)phenyl]benzamide” is also known as Triflumuron . It is a synthetic insecticide from the active ingredient group of chitin biosynthesis inhibitors . It acts primarily as a feeding poison for biting and sucking pests . It is used in a wide range of crops, including apple, pear, cabbage, citrus, cotton, potato, and tea .

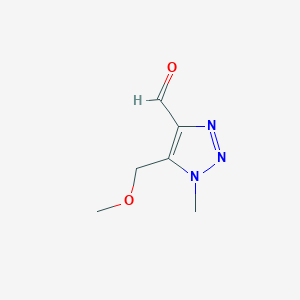

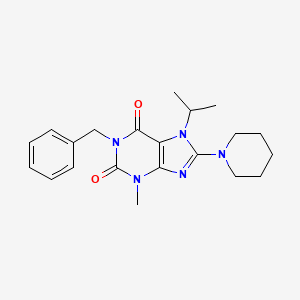

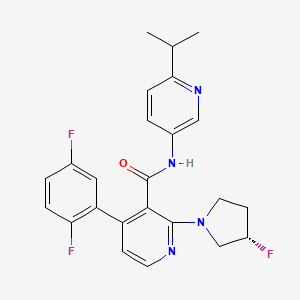

Molecular Structure Analysis

The molecular formula of Triflumuron is C15H10ClF3N2O3 . Its structural formula and molecular weight are also provided .

Chemical Reactions Analysis

Triflumuron acts by inhibiting the synthesis of chitin in insect larvae that are about to moult by interfering with the moulting hormone system . The exact chemical reactions involving Triflumuron are not detailed in the search results.

Physical And Chemical Properties Analysis

Triflumuron has a melting point of 194 °C, a boiling point of 254 °C, and a relative density of 1.55 g/mL (at 20 °C) . Its solubility in water is 0.04 mg/L (at 20 °C), and it has different solubilities in various organic solvents . The n-Octanol/water partition coefficient (log Pow) is 3.6 at 10 °C, 3.5 at 20 °C, and 3.5 at 30 °C .

Wissenschaftliche Forschungsanwendungen

Insect Growth Regulation

2-amino-N-[4-(trifluoromethoxy)phenyl]benzamide derivatives have been studied for their effectiveness in controlling mosquito development. Compounds like SIR-8514 have shown potential in suppressing larval populations of certain mosquito species, demonstrating the application of these derivatives in insect control (Schaefer et al., 1978).

Polymer Synthesis

This compound also finds application in the synthesis of polymers. For instance, the chain-growth polycondensation of derivatives has enabled the synthesis of well-defined aromatic polyamides. This technique has been applied to create block copolymers containing polyamides with controlled molecular weight and low polydispersity (Yokozawa et al., 2002).

Cancer Research

In cancer research, certain benzamide derivatives have shown effectiveness in inhibiting the proliferation of cancer cell lines. The specific synthesis and crystal structure of these compounds have been studied for their potential as anticancer agents (Lu et al., 2017).

Antioxidant Properties

Amino-substituted benzamide derivatives, including those similar to this compound, have been explored for their antioxidant capabilities. Their electrochemical oxidation mechanisms contribute to understanding their free radical scavenging activity, an important aspect in antioxidant research (Jovanović et al., 2020).

Anticonvulsant Activity

The anticonvulsant properties of analogues of 4-amino-N-[4-(trifluoromethoxy)phenyl]benzamide have been a subject of study, demonstrating potential in treating seizures. These studies focus on the efficacy of these compounds in various anticonvulsant models (Lambert et al., 1995).

Antibacterial and Antifungal Activity

The antibacterial and antifungal properties of benzamide derivatives are also being investigated. Synthesized compounds have been tested for their effectiveness in inhibiting the growth of bacteria and fungi, showing potential in developing new antimicrobial agents (Ighilahriz-Boubchir et al., 2017).

Wirkmechanismus

Biochemische Analyse

Biochemical Properties

Similar compounds have been found to interact with enzymes and proteins, potentially influencing their function . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with .

Cellular Effects

It’s possible that it could influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Like many compounds, it’s possible that its effects could vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It could potentially interact with enzymes or cofactors, influencing metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

2-amino-N-[4-(trifluoromethoxy)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O2/c15-14(16,17)21-10-7-5-9(6-8-10)19-13(20)11-3-1-2-4-12(11)18/h1-8H,18H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEXCDQLJUIFYHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2635263.png)

![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2635264.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)propanamide](/img/structure/B2635269.png)

![7-Fluoro-3-[[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2635272.png)

![2,5-Dimethoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2635275.png)

![5-((4-Benzhydrylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2635276.png)

![ethyl 3-[5-(methoxycarbonyl)furan-2-yl]-7-{[5-(methoxycarbonyl)furan-2-yl]methoxy}-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2635278.png)

![3,4,5-trimethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2635281.png)

![4-Chloro-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2635284.png)